Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a methoxyphenylsulfamoyl group and a phenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Sulfamoylation: The sulfamoyl group can be introduced by reacting the thiophene derivative with sulfamoyl chloride under basic conditions.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfamoyl group can interact with active sites of enzymes, while the phenyl and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfamoyl-4-phenylthiophene-2-carboxylate: Lacks the methoxy group, which may affect its binding affinity and reactivity.
Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate: Contains a chloro group instead of a methoxy group, which can alter its electronic properties and reactivity.
Uniqueness
Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the sulfamoyl, phenyl, and methoxy groups provides a unique set of properties that can be exploited in various applications.
Properties
IUPAC Name |
methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S2/c1-24-15-10-6-9-14(11-15)20-27(22,23)18-16(13-7-4-3-5-8-13)12-26-17(18)19(21)25-2/h3-12,20H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIWCRAXZHWGOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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